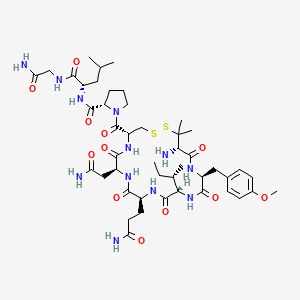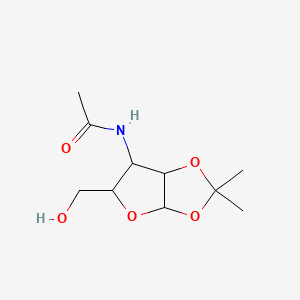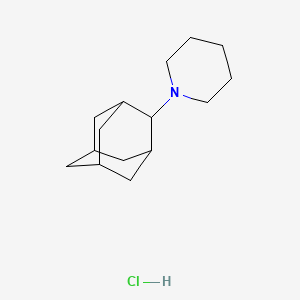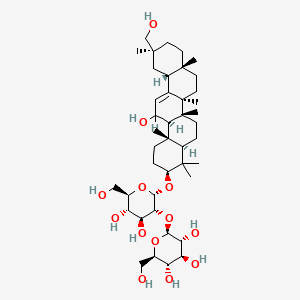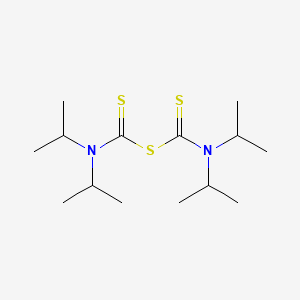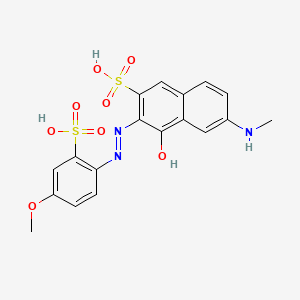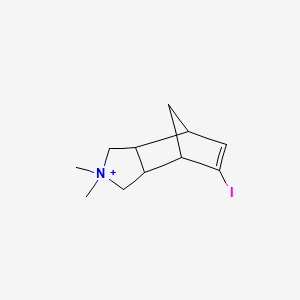
4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- is a complex organic compound with a unique structure. It is characterized by the presence of an isoindolium core, which is a nitrogen-containing heterocycle, and a methano bridge that adds rigidity to the molecule. The compound also features an iodine atom and two methyl groups, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoindolium Core: This can be achieved through a cyclization reaction involving a suitable diene and a nitrogen-containing reagent.
Introduction of the Methano Bridge: This step often involves a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure.
Iodination and Methylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-pressure reactors for the Diels-Alder reaction and specialized catalysts for the iodination and methylation steps.
化学反応の分析
Types of Reactions
4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindolium derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using iodine (I₂) or bromine (Br₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindolium oxides, while reduction can produce isoindolium hydrides.
科学的研究の応用
4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, modulating the activity of these targets. The presence of the iodine atom and methyl groups can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-: This compound shares a similar bicyclic structure but lacks the iodine atom and methyl groups.
4,7-Methano-1H-isoindole-1,3(2H)-dione: Another related compound, differing in the functional groups attached to the core structure.
Uniqueness
4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- is unique due to the presence of the iodine atom and the two methyl groups, which confer distinct chemical properties and reactivity. These features make it particularly valuable in applications requiring specific binding interactions and chemical transformations.
特性
CAS番号 |
7770-35-6 |
|---|---|
分子式 |
C11H17IN+ |
分子量 |
290.16 g/mol |
IUPAC名 |
8-iodo-4,4-dimethyl-4-azoniatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C11H17IN/c1-13(2)5-9-7-3-8(10(9)6-13)11(12)4-7/h4,7-10H,3,5-6H2,1-2H3/q+1 |
InChIキー |
LOZSFBQWRWEDCN-UHFFFAOYSA-N |
正規SMILES |
C[N+]1(CC2C3CC(C2C1)C(=C3)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


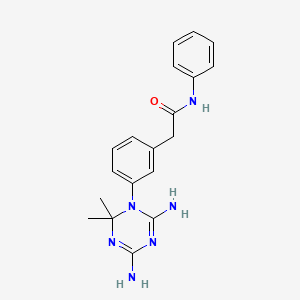
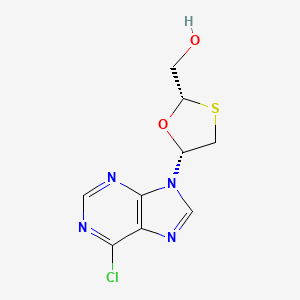
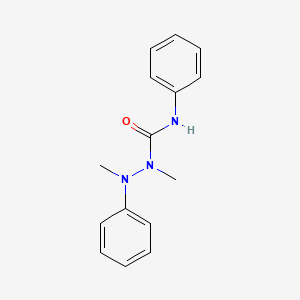
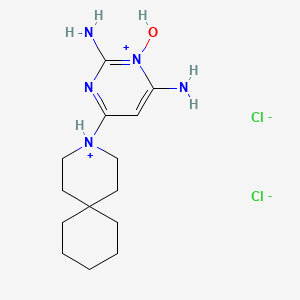
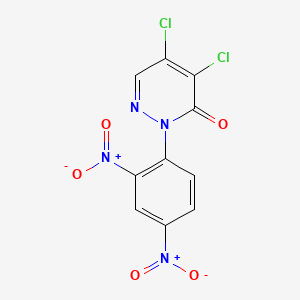
![4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid](/img/structure/B15195790.png)
